(4-Benzoylphenyl) 2-nitrobenzenesulfonate
Overview
Description
(4-Benzoylphenyl) 2-nitrobenzenesulfonate is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl) 2-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-benzoylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions include maintaining a controlled temperature and constant stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the benzene ring activates the ring towards nucleophilic attack, allowing for substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation: The benzoyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles like hydroxide ions or amines, and the reaction is typically carried out in polar solvents.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
(4-Benzoylphenyl) 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl) 2-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzoyl group can engage in various chemical interactions. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the benzoyl group, leading to different chemical properties and reactivity.
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of (4-Benzoylphenyl) 2-nitrobenzenesulfonate and has different reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
This compound is unique due to the presence of both the benzoyl and nitrobenzenesulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
(4-benzoylphenyl) 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S/c21-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)26-27(24,25)18-9-5-4-8-17(18)20(22)23/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKLOJVGYKVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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